molecular formula C9H7BrFNO B12849679 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one

7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B12849679
M. Wt: 244.06 g/mol
InChI Key: MIEBUHKCMFUENB-UHFFFAOYSA-N
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Description

7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and fluorine substitutions, may exhibit distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a suitable quinoline precursor.

    Bromination: Introduction of the bromine atom at the 7th position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: Introduction of the fluorine atom at the 8th position using fluorinating agents such as Selectfluor.

    Cyclization: Formation of the dihydroquinolinone ring through cyclization reactions, often involving catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives.

    Reduction: Reduction reactions could lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution reactions could introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one may have several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives interact with various molecular targets, such as enzymes, receptors, or DNA, leading to alterations in cellular processes. The bromine and fluorine substitutions may enhance binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    7-Bromoquinolin-4(1H)-one: Lacks the fluorine substitution, which may result in different chemical and biological properties.

    8-Fluoroquinolin-4(1H)-one: Lacks the bromine substitution, potentially affecting its reactivity and interactions.

    2,3-Dihydroquinolin-4(1H)-one: The parent compound without bromine and fluorine substitutions, serving as a basis for comparison.

Uniqueness

The presence of both bromine and fluorine atoms in 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one makes it unique, potentially offering enhanced reactivity, stability, or biological activity compared to its unsubstituted or singly substituted counterparts.

Properties

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

7-bromo-8-fluoro-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C9H7BrFNO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-2,12H,3-4H2

InChI Key

MIEBUHKCMFUENB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2F)Br

Origin of Product

United States

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